molecular formula C22H16CoO4 B12519145 Cobalt;naphthalene-2-carboxylic acid

Cobalt;naphthalene-2-carboxylic acid

Katalognummer: B12519145
Molekulargewicht: 403.3 g/mol
InChI-Schlüssel: NIAIXVGRPAROHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cobalt;naphthalene-2-carboxylic acid is a coordination compound formed by the interaction of cobalt ions with naphthalene-2-carboxylic acid. This compound is part of the broader class of metal carboxylates, which are known for their diverse applications in various fields, including catalysis, material science, and medicine. The unique properties of cobalt and the aromatic nature of naphthalene-2-carboxylic acid make this compound particularly interesting for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cobalt;naphthalene-2-carboxylic acid typically involves the reaction of cobalt salts with naphthalene-2-carboxylic acid under controlled conditions. One common method is the acid-base reaction, where cobalt(II) acetate or cobalt(II) chloride is reacted with naphthalene-2-carboxylic acid in an aqueous or organic solvent. The reaction is usually carried out at elevated temperatures to ensure complete dissolution and interaction of the reactants .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. The product is typically purified through recrystallization or filtration to remove any unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Cobalt;naphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Cobalt;naphthalene-2-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of cobalt;naphthalene-2-carboxylic acid involves the coordination of cobalt ions with the carboxylate group of naphthalene-2-carboxylic acid. This interaction stabilizes the cobalt ion and enhances its reactivity. The compound can interact with various molecular targets, including enzymes and cellular membranes, leading to its diverse biological and chemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cobalt(II) acetate: Another cobalt carboxylate with similar coordination properties.

    Cobalt(II) naphthenate: Used in similar applications but with different ligand structures.

    Nickel(II) naphthalene-2-carboxylate: A nickel analogue with comparable properties.

Uniqueness

Cobalt;naphthalene-2-carboxylic acid is unique due to the aromatic nature of the naphthalene-2-carboxylic acid ligand, which imparts distinct electronic and steric properties. This uniqueness makes it particularly suitable for specific catalytic and biological applications .

Eigenschaften

Molekularformel

C22H16CoO4

Molekulargewicht

403.3 g/mol

IUPAC-Name

cobalt;naphthalene-2-carboxylic acid

InChI

InChI=1S/2C11H8O2.Co/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);

InChI-Schlüssel

NIAIXVGRPAROHO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)O.C1=CC=C2C=C(C=CC2=C1)C(=O)O.[Co]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.